molecular formula C13H20ClNO2 B13032018 (R)-tert-Butyl3-amino-3-phenylpropanoatehydrochloride

(R)-tert-Butyl3-amino-3-phenylpropanoatehydrochloride

Katalognummer: B13032018
Molekulargewicht: 257.75 g/mol
InChI-Schlüssel: CKVZVVCNNMPNAZ-RFVHGSKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a tert-butyl group, an amino group, and a phenylpropanoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-amino-3-phenylpropanoic acid and tert-butyl alcohol.

    Esterification: The ®-3-amino-3-phenylpropanoic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form ®-tert-Butyl3-amino-3-phenylpropanoate.

    Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, resulting in ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or esters.

Wissenschaftliche Forschungsanwendungen

®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

  • (S)-tert-Butyl3-amino-3-phenylpropanoatehydrochloride
  • ®-tert-Butyl3-amino-3-phenylpropanoate
  • (S)-tert-Butyl3-amino-3-phenylpropanoate

Comparison:

    Chirality: The ®- and (S)-enantiomers of tert-Butyl3-amino-3-phenylpropanoatehydrochloride differ in their spatial arrangement, leading to different interactions with chiral environments, such as enzymes and receptors.

    Solubility: The hydrochloride salt form enhances solubility compared to the free base form.

    Reactivity: The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity in various chemical reactions.

Eigenschaften

Molekularformel

C13H20ClNO2

Molekulargewicht

257.75 g/mol

IUPAC-Name

tert-butyl (3R)-3-amino-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1

InChI-Schlüssel

CKVZVVCNNMPNAZ-RFVHGSKJSA-N

Isomerische SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N.Cl

Kanonische SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.